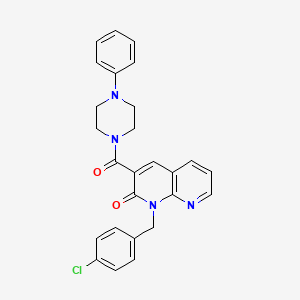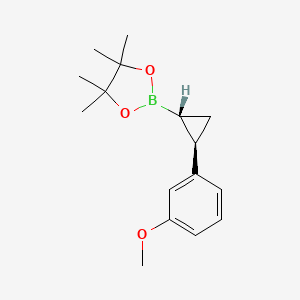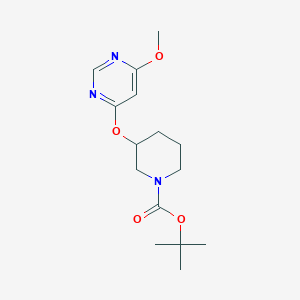![molecular formula C21H22N2O3 B2380515 2-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide CAS No. 851411-26-2](/img/structure/B2380515.png)
2-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide is a chemical compound that has recently gained attention due to its potential applications in scientific research. This compound has been synthesized in a laboratory setting and has shown promising results in various studies.
Scientific Research Applications
Synthesis and Derivative Studies
- 2-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide is used in the synthesis of various derivatives. For example, the study by Palamarchuk et al. (2019) demonstrated its utility in creating 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridine derivatives through nucleophilic substitution, revealing its potential in synthesizing novel heterocyclic compounds (Palamarchuk et al., 2019).
Role in Synthesizing Heterocyclic Compounds
- Dyachenko et al. (2004) showcased the use of related compounds in synthesizing a variety of heterocyclic assemblies like cyclohexadienes and thieno[2,3-d]pyrimidine-4(3H)-thiones, indicating the compound's role in developing diverse heterocyclic structures (Dyachenko et al., 2004).
Antimicrobial and Antifungal Applications
- The research conducted by Rusnac et al. (2020) focused on the synthesis of compounds via condensation reactions related to this compound, which showed moderate antifungal activity. This suggests potential antimicrobial and antifungal applications of derivatives of this compound (Rusnac et al., 2020).
Application in Corrosion Inhibition
- A study by Yıldırım and Cetin (2008) on related acetamide derivatives demonstrated their use as corrosion inhibitors, suggesting that this compound and its derivatives might have applications in protecting materials against corrosion (Yıldırım & Cetin, 2008).
Utility in Molecular Structure Studies
- The compound's derivatives are also valuable in understanding molecular structures and crystalline configurations, as illustrated by the work of Jing-lin Wang (2009), who studied the molecular and crystal structures of similar compounds (Wang, 2009).
properties
IUPAC Name |
2-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13-11-17(22-18(24)12-14-7-3-2-4-8-14)23-20-15-9-5-6-10-16(15)26-21(25)19(13)20/h5-6,9-11,14H,2-4,7-8,12H2,1H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAVIODXHXWLHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)CC4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(Z)-(dimethylamino)methylidene]-1H-indol-2-one](/img/structure/B2380432.png)





![7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2380438.png)
![3-[(2-methylpyrimidin-4-yl)oxy]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide](/img/structure/B2380439.png)
![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2380443.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(difluoromethoxy)benzamide](/img/structure/B2380452.png)


![1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2380455.png)